

Application Note: Synthesis of 8-Azaspiro[4.5]decan-2-ylmethyl acetate

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Compound of Interest

Compound Name: 8-Azaspiro[4.5]decan-2-ylmethyl
acetate

CAS No.: 2007921-09-5

Cat. No.: B2373871

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Retrosynthetic Analysis & Strategy

The synthesis addresses two main challenges: constructing the quaternary spiro-center and installing the acetoxymethyl group at the C2 position of the cyclopentane ring.

We adopt a Linear Functionalization Strategy starting from the commercially available or easily accessible tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate. This ketone is converted to the nitrile (preserving the ring count while installing the carbon handle), hydrolyzed to the acid, reduced to the alcohol, and finally acetylated.

Strategic Pathway

- Spiro-Core Construction: (If starting from scratch) Stobbe condensation of N-Boc-4-piperidone.
- C1-Homologation (Key Step): Conversion of the C2-ketone to a C2-nitrile using TosMIC (Van Leusen reaction). This efficiently transforms the carbonyl C=O into a CH-CN methine.

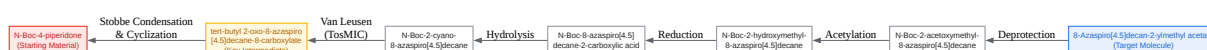
- Functional Group Interconversion: Nitrile

Acid

Alcohol

Acetate.

- Final Deprotection: Removal of the Boc group to yield the target salt.



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Caption: Retrosynthetic logic flow from N-Boc-4-piperidone to the final acetate target.

Experimental Protocol

Phase 1: Synthesis of the Spiro-Ketone Scaffold

(Note: If tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate [CAS: 1250994-14-9] is purchased, skip to Phase 2.)

Objective: Construct the spiro[4.5]decane system via Stobbe condensation.

- Condensation: To a solution of N-Boc-4-piperidone (10.0 g, 50 mmol) and diethyl succinate (10.5 g, 60 mmol) in tert-butanol (100 mL), add potassium tert-butoxide (1.1 equiv) portion-wise at 0°C. Stir at RT for 12 h. Acidify and extract to yield the half-ester.
- Esterification & Cyclization: Reflux the crude half-ester in EtOH/H₂SO₄ to form the diester. Treat the diester with NaH in toluene to effect Dieckmann cyclization.
- Decarboxylation: Reflux the resulting beta-keto ester in aqueous DMSO/NaCl (Krapcho conditions) or dilute H₂SO₄ to yield the ketone.
 - Yield: ~65% over 3 steps.

- Data: MS (ESI) m/z 254 [M+H]⁺.

Phase 2: Van Leusen Reductive Cyanation (Ketone Nitrile)

Objective: Convert the C2 ketone to a C2 nitrile. This reaction installs the necessary carbon atom on the ring.

Reagents:

- tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate (1, 5.0 g, 19.7 mmol)
- TosMIC (p-Toluenesulfonylmethyl isocyanide) (4.6 g, 23.6 mmol)
- Potassium tert-butoxide (t-BuOK) (5.3 g, 47.3 mmol)
- 1,2-Dimethoxyethane (DME) (Dry, 100 mL)
- tert-Butanol (t-BuOH) (5 mL)

Procedure:

- Preparation: In a flame-dried 250 mL round-bottom flask under N₂, dissolve 1 and TosMIC in anhydrous DME (100 mL).
- Addition: Cool the mixture to 0°C. Add t-BuOK portion-wise over 15 minutes. The solution will turn dark orange/brown.
- Reaction: Add t-BuOH (5 mL). Allow the mixture to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (Hexane/EtOAc 3:1); the ketone spot (R_f ~0.5) should disappear, replaced by a lower R_f nitrile spot.
- Workup: Quench with saturated NH₄Cl solution (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.^[1]
- Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes) yields tert-butyl 2-cyano-8-azaspiro[4.5]decane-8-carboxylate (2).

- Expected Yield: 70-80% (3.6 - 4.1 g).
- Appearance: Pale yellow solid.

Phase 3: Hydrolysis and Reduction (Nitrile Alcohol)

Objective: Convert the nitrile to the primary alcohol.

Step 3A: Hydrolysis to Acid

- Dissolve 2 (3.5 g) in Ethanol (30 mL) and 4M NaOH (15 mL).
- Reflux at 85°C for 12 hours. (Monitor for disappearance of nitrile).
- Cool, evaporate EtOH. Acidify aqueous layer to pH 3 with 1M HCl (carefully, keeping temperature <10°C to avoid Boc removal).
- Extract with DCM, dry, and concentrate to yield N-Boc-8-azaspiro[4.5]decane-2-carboxylic acid (3).
 - Note: The acid is stable and can be used directly.

Step 3B: Reduction to Alcohol

- Dissolve Crude Acid 3 (3.0 g) in anhydrous THF (50 mL) at 0°C.
- Add Borane-THF complex (1.0 M, 15 mL, 1.5 equiv) dropwise.
- Stir at RT for 4 hours.
- Quench: Carefully add MeOH (10 mL) until bubbling ceases.
- Workup: Concentrate, redissolve in EtOAc, wash with 1M NaHCO₃ and brine.
- Purification: Column chromatography (50% EtOAc/Hexanes) yields tert-butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate (4).
 - Yield: ~85% from nitrile.

- CAS Verification: 1341039-86-8.

Phase 4: Acetylation and Deprotection

Objective: Acetylate the alcohol and remove the Boc group.

Step 4A: Acetylation

- Dissolve Alcohol 4 (2.0 g, 7.4 mmol) in DCM (20 mL).
- Add Pyridine (1.8 mL, 22 mmol) and DMAP (catalytic, 50 mg).
- Add Acetic Anhydride (1.05 mL, 11.1 mmol) dropwise at 0°C.
- Stir at RT for 2 hours.
- Workup: Wash with 1M HCl (cold), sat. NaHCO₃, and brine.^[2] Dry and concentrate to yield the N-Boc-acetate intermediate.

Step 4B: Boc-Deprotection

- Dissolve the intermediate in DCM (10 mL).
- Add TFA (5 mL) dropwise at 0°C. Stir for 1 hour at RT.
- Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.
- Salt Formation: Dissolve residue in minimal dry Et₂O/EtOH and add 4M HCl in Dioxane. Precipitate the salt or evaporate to yield the hydrochloride salt.
 - Final Product: **8-Azaspiro[4.5]decan-2-ylmethyl acetate** hydrochloride.

Data Summary & Validation

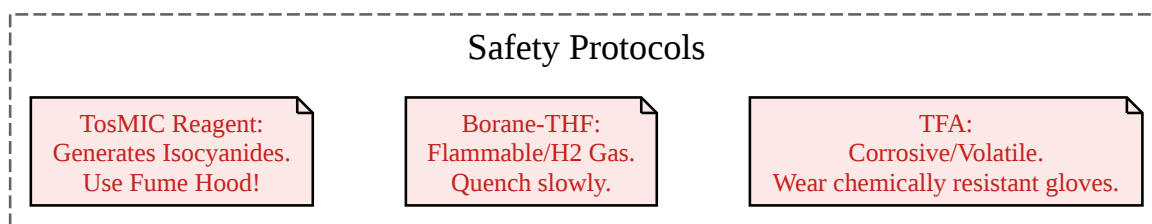
Parameter	Specification	Notes
Formula	C ₁₂ H ₂₁ NO ₂ (Free Base)	MW: 211.30 g/mol
Appearance	White to off-white solid (HCl salt)	Hygroscopic; store in desiccator.
1H NMR (DMSO-d ₆)	δ 9.0 (br s, NH ₂ ⁺), 4.05 (d, 2H, -CH ₂ O-), 2.01 (s, 3H, Ac), 3.0-3.3 (m, 4H, Piperidine), 1.4-1.8 (m, Spiro-CH ₂)	Diagnostic acetyl singlet at ~2.0 ppm.
MS (ESI)	[M+H] ⁺ = 212.16	Confirms parent mass.
Purity	>95% (HPLC)	Required for biological assays.

Critical Process Parameters (CPP) & Troubleshooting

Troubleshooting Guide

- Issue: Low yield in TosMIC reaction.
 - Cause: Water in DME or old t-BuOK.
 - Fix: Distill DME over Na/Benzophenone; use fresh sublimed t-BuOK.
- Issue: Boc removal during Acid Hydrolysis (Phase 3A).
 - Cause: pH dropped too low or temperature too high during acidification.
 - Fix: Acidify to pH 3-4 exactly using Citric acid buffer instead of HCl if sensitive.
- Issue: Incomplete Acetylation.
 - Cause: Steric hindrance (unlikely for primary alcohol) or wet pyridine.
 - Fix: Use dry pyridine; add catalytic DMAP (essential for speed).

Safety Pathway



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Caption: Critical safety hazards associated with key reagents in this protocol.

References

- Spiro Scaffold Synthesis: J. Med. Chem. 1985, 28, 413-417. "Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid." [Link](#)
- Van Leusen Reaction (TosMIC): Org. React. 2004, 57, 417. "The Van Leusen Reaction in Heterocyclic Synthesis."
- Key Intermediate (Ketone): ChemicalBook Entry for CAS 1250994-14-9. "tert-Butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate." [3] [Link](#)
- Analogous Synthesis (GPR120 Agonists): WO2014059232A2. "Substituted spiro piperidinyll compounds useful as GPR120 agonists." (Describes the synthesis of the 2-carboxylic acid intermediate). [Link](#)
- Target CAS Verification: Chemikart Entry. "**8-Azaspiro[4.5]Decan-2-ylmethyl Acetate** (CAS 2007921-09-5)." [Link](#)

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Sources

- [1. WO2021018118A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 1 proteins - Google Patents \[patents.google.com\]](#)
- [2. WO2014059232A2 - Substituted spiropiperidiny compounds useful as gpr120 agonists - Google Patents \[patents.google.com\]](#)
- [3. tert-Butyl 2-oxo-8-azaspiro\[4.5\]decane-8-carboxylate | 1250994-14-9 \[sigmaaldrich.com\]](#)
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